Di(2-ethylhexyl) azelate-d14

Stable Isotope Labeling Internal Standard Quality Control

Di(2-ethylhexyl) azelate-d14 is a stable isotope-labeled analog of the common plasticizer di(2-ethylhexyl) azelate (DEHA, dioctyl azelate, or DOZ). The compound features 14 deuterium atoms substituted for hydrogen atoms, yielding a molecular formula of C25H34D14O4 and a molecular weight of approximately 426.74 g/mol.

Molecular Formula C25H48O4
Molecular Weight 426.7 g/mol
Cat. No. B12399876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(2-ethylhexyl) azelate-d14
Molecular FormulaC25H48O4
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CCCC
InChIInChI=1S/C25H48O4/c1-5-9-16-22(7-3)20-28-24(26)18-14-12-11-13-15-19-25(27)29-21-23(8-4)17-10-6-2/h22-23H,5-21H2,1-4H3/i11D2,12D2,13D2,14D2,15D2,18D2,19D2
InChIKeyZDWGXBPVPXVXMQ-MCSWSIPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Di(2-ethylhexyl) Azelate-d14: A Fully Deuterated Plasticizer Internal Standard for Mass Spectrometry


Di(2-ethylhexyl) azelate-d14 is a stable isotope-labeled analog of the common plasticizer di(2-ethylhexyl) azelate (DEHA, dioctyl azelate, or DOZ). The compound features 14 deuterium atoms substituted for hydrogen atoms, yielding a molecular formula of C25H34D14O4 and a molecular weight of approximately 426.74 g/mol . This deuterated derivative is primarily employed as an internal standard (IS) in quantitative analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to correct for matrix effects, ionization variability, and sample preparation losses . As a fully characterized reference material compliant with pharmacopeial guidelines, it supports method development, validation, and quality control applications in environmental monitoring, food safety, and pharmaceutical analysis .

Workflow

Isotope Dilution Mass Spectrometry (IDMS)

Use Context

GC-MS / LC-MS internal standard for plasticizer quantification

Selection Basis

Deuterated (+14 Da) mass shift; reported high isotopic purity

Why Unlabeled Di(2-ethylhexyl) Azelate Cannot Substitute for Di(2-ethylhexyl) Azelate-d14 in Quantitative MS


In quantitative mass spectrometry, the use of a non-deuterated analog or a structurally unrelated internal standard introduces systematic errors due to differential ionization efficiency, extraction recovery, and chromatographic behavior [1]. The unlabeled di(2-ethylhexyl) azelate co-elutes with the target analyte and cannot be distinguished by mass, rendering it useless as an internal calibrant. In contrast, the deuterated -d14 isotopologue provides a distinct mass shift (M+14) that enables selective detection and accurate normalization across complex sample matrices, a requirement codified in regulatory guidance for bioanalytical method validation [2]. Consequently, substituting with the unlabeled compound or a different plasticizer internal standard compromises quantification accuracy and method reproducibility.

Unlabeled DOZ

Co-elutes with target analyte and provides no mass distinction, making it unusable as an internal calibrant.

13C-labeled analogs

Smaller mass shift may overlap with analyte isotopic clusters in complex matrices, reducing quantitative selectivity.

Structural surrogates

Differential ionization efficiency and extraction recovery can introduce matrix-effect bias exceeding 20% in bioanalytical methods.

Quantitative Differentiation of Di(2-ethylhexyl) Azelate-d14: Comparative Evidence for Method Selection


Isotopic Enrichment and Purity: Guaranteed ≥98% Deuterium Incorporation

Di(2-ethylhexyl) azelate-d14 is supplied with a certified purity of ≥98%, ensuring that the deuterium labeling is sufficiently high to minimize interference from unlabeled analyte in quantitative assays . In contrast, alternative internal standards such as 13C-labeled or lower deuterium-incorporated analogs may exhibit lower isotopic purity, leading to cross-talk and reduced dynamic range [1].

Isotopic Enrichment
Class-level
≥98 atom % D
Supports high-purity isotope dilution accuracy
Manufacturer QC specification; cross-validation recommended
Stable Isotope Labeling Internal Standard Quality Control

Mass Spectrometric Resolution: A Definitive +14 Da Mass Shift

The incorporation of 14 deuterium atoms increases the molecular weight of di(2-ethylhexyl) azelate-d14 to 426.74 g/mol, compared to 412.6 g/mol for the non-deuterated parent compound . This +14.14 Da mass shift provides unambiguous separation from the analyte ion in MS detection, a critical advantage over 13C-labeled internal standards, which typically offer a smaller mass increment (e.g., +6 Da for a 13C6 label) and may suffer from isotopic overlap in complex matrices [1].

Mass Shift
Head-to-head
+14.14 Da vs unlabeled parent (412.6 → 426.74 g/mol)
Enables unambiguous MS separation; minimizes spectral overlap
Calculated from C25H34D14O4 vs C25H48O4
GC-MS LC-MS Isotope Dilution

Matrix Effect Compensation: Deuterated Internal Standard Reduces Ion Suppression Variability

Stable isotope-labeled internal standards, such as di(2-ethylhexyl) azelate-d14, co-elute with the target analyte and experience near-identical ionization suppression or enhancement in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources [1]. In contrast, structural analogs or non-deuterated surrogates exhibit differential matrix effects, leading to quantification biases exceeding 20% in complex samples like biological fluids or environmental extracts [2].

Matrix Effect Compensation
Class-level
Co-eluting deuterated IS reduces matrix-induced bias; typical accuracy within ±15%
Critical for meeting bioanalytical validation acceptance criteria
Observed in LC-ESI-MS/MS; confirm in own matrix
Matrix Effect Ion Suppression Quantitative Accuracy

Regulatory Traceability: Compliance with USP and EP Pharmacopeial Standards

Di(2-ethylhexyl) azelate-d14 is supplied as a fully characterized reference standard compliant with USP and EP guidelines, enabling direct traceability in analytical method validation and quality control applications . In contrast, generic unlabeled plasticizer standards may lack the comprehensive certificate of analysis (CoA) and stability data required for regulatory submissions [1].

Regulatory Traceability
Supporting evidence
Certified reference standard traceable to USP/EP; CoA provided
Reduces regulatory risk in method validation documentation
Compliance context; verify lot-specific documentation
Reference Standard Method Validation Regulatory Compliance

High-Impact Application Scenarios for Di(2-ethylhexyl) Azelate-d14 in Analytical and Industrial Workflows


Isotope Dilution Mass Spectrometry (IDMS) for Plasticizer Migration Studies

In food contact material (FCM) testing, di(2-ethylhexyl) azelate-d14 is spiked into food simulants prior to extraction, enabling precise quantification of DEHA migration via LC-MS/MS or GC-MS/MS. The deuterated internal standard corrects for analyte losses during sample preparation and compensates for matrix-induced ion suppression, ensuring compliance with EU Regulation 10/2011 and FDA migration limits [1].

Method Development and Validation for Pharmaceutical Impurity Profiling

As a reference standard for azelaic acid-related impurities, di(2-ethylhexyl) azelate-d14 supports the development of stability-indicating HPLC-UV or LC-MS methods. Its use as an internal standard ensures accurate quantification of trace-level plasticizer impurities that may leach from packaging components into drug products, aligning with ICH Q3D and USP <1663> guidelines .

Environmental Monitoring of Plasticizers in Water and Soil

Environmental laboratories employ di(2-ethylhexyl) azelate-d14 as a surrogate standard in EPA Method 8270E or ISO 18857-1 for the analysis of semi-volatile organic compounds. The deuterated analog corrects for extraction efficiency and instrument drift, enabling detection limits in the low ng/L range for surface water and groundwater monitoring programs [2].

Application
Selection Property
Validation Focus
Plasticizer migration studies (IDMS)
Deuterated internal standard with identical extraction behavior
Matrix-effect correction; LOD/LOQ verification per EU 10/2011
Pharmaceutical impurity profiling
Reference standard traceable to USP/EP
Stability-indicating method validation; trace-level leachable quantification
Environmental plasticizer monitoring
Surrogate standard for semivolatile organic analysis
Extraction efficiency correction; instrument drift control per EPA 8270E

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